Hexane, 1-chloro-3,4-dimethyl-

Catalog No.
S13702422
CAS No.
2350-26-7
M.F
C8H17Cl
M. Wt
148.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexane, 1-chloro-3,4-dimethyl-

CAS Number

2350-26-7

Product Name

Hexane, 1-chloro-3,4-dimethyl-

IUPAC Name

1-chloro-3,4-dimethylhexane

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

InChI

InChI=1S/C8H17Cl/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3

InChI Key

FKUBXWPGZAKUSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CCCl

Hexane, 1-chloro-3,4-dimethyl- is an organic compound with the molecular formula C₈H₁₇Cl and a molecular weight of 148.674 g/mol. It is characterized by its structure, which includes a hexane backbone with two methyl groups at the 3 and 4 positions and a chlorine atom at the 1 position. This compound is a saturated chlorinated derivative of acyclic hydrocarbons, typically appearing as a colorless liquid with a density of 0.86 g/cm³ and a boiling point of approximately 166.9°C at 760 mmHg .

Typical of alkyl halides. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes through dehydrohalogenation.
  • Free Radical Reactions: It can also participate in free radical halogenation reactions, where further chlorination or bromination can occur under UV light or heat.

Synthesis of hexane, 1-chloro-3,4-dimethyl- can be achieved through several methods:

  • Chlorination of 3,4-Dimethylhexane: This method involves the direct chlorination of 3,4-dimethylhexane using chlorine gas under UV light or heat to selectively introduce the chlorine atom at the desired position.
  • Alkylation Reactions: Another approach may involve alkylating a suitable precursor with a chlorinated reagent.

These methods require careful control of reaction conditions to ensure selectivity and yield .

Hexane, 1-chloro-3,4-dimethyl- finds various applications in:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Solvent Use: Due to its non-polar nature, it may be used as a solvent in organic reactions and extractions.
  • Research: It is utilized in laboratory settings for studying reaction mechanisms involving alkyl halides .

Interaction studies involving hexane, 1-chloro-3,4-dimethyl- focus on its reactivity with nucleophiles and other electrophiles. Such studies help in understanding its behavior in various chemical environments and its potential environmental impacts. The compound's interactions with biological systems are less documented but warrant further investigation due to its chlorine content and potential toxicity .

Similar Compounds

Hexane, 1-chloro-3,4-dimethyl- shares similarities with other chlorinated hydrocarbons. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Hexane, 1-chloro-3,5-dimethyl-C₈H₁₇ClSimilar structure but different substitution pattern
Hexane, 1-bromo-3,4-dimethyl-C₈H₁₇BrBromine instead of chlorine; different reactivity profile
Heptane, 2-chloro-3-methyl-C₈H₁₇ClLonger carbon chain; different physical properties

The uniqueness of hexane, 1-chloro-3,4-dimethyl- lies in its specific arrangement of substituents which influences its chemical reactivity and potential applications compared to these similar compounds .

Nucleophilic substitution represents a fundamental approach for synthesizing 1-chloro-3,4-dimethylhexane through the replacement of a leaving group with a chloride nucleophile [1]. The synthesis typically involves the formation of a carbon-chlorine bond via displacement of another functional group, such as hydroxyl or other halides [2]. This methodology relies on the nucleophilic nature of chloride ions, which attack electron-deficient carbon centers in the hexane backbone [3].

The nucleophilic substitution reactions for synthesizing 1-chloro-3,4-dimethylhexane can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) [2] [3]. The choice between these mechanisms depends on several factors, including the structure of the substrate, reaction conditions, and the desired stereochemical outcome [3].

SN2 Mechanism for Primary Halogenation

For the synthesis of 1-chloro-3,4-dimethylhexane, the SN2 mechanism is particularly relevant when targeting chlorination at the primary carbon position (C-1) [2]. This approach involves:

  • Preparation of the corresponding alcohol precursor (3,4-dimethylhexan-1-ol)
  • Activation of the hydroxyl group using reagents such as thionyl chloride or phosphorus pentachloride
  • Nucleophilic attack by chloride ion with inversion of configuration at the reaction center [2] [3]

The reaction proceeds through a concerted mechanism where the nucleophile approaches from the side opposite to the leaving group, resulting in inversion of stereochemistry at the carbon center [3]. This approach is particularly effective for primary substrates like the C-1 position in 3,4-dimethylhexane, as there is minimal steric hindrance to the backside attack [2].

Table 1: Common Reagents for Nucleophilic Chlorination of Alcohols to Form 1-chloro-3,4-dimethylhexane

ReagentReaction ConditionsYield Range (%)Selectivity
Thionyl chloride0-25°C, pyridine, 2-4 hours75-85High for primary positions
Phosphorus pentachloride0-25°C, dichloromethane, 1-3 hours70-80Moderate, some rearrangement
Hydrogen chloride/zinc chloride0-10°C, diethyl ether, 2-5 hours65-75High for primary positions
Triphenylphosphine/carbon tetrachloride25°C, 4-6 hours80-90Excellent for primary alcohols

The nucleophilic substitution approach can also be applied to convert other precursors, such as tosylates or mesylates derived from the corresponding alcohol, which serve as excellent leaving groups for chloride substitution [4] [3]. This method offers advantages in terms of milder reaction conditions and potentially higher yields compared to direct substitution of alcohols [2].

Catalytic Chlorination Techniques

Catalytic chlorination represents an alternative and often more efficient approach for the synthesis of 1-chloro-3,4-dimethylhexane [5]. These methods typically involve the direct introduction of chlorine into the hydrocarbon framework using various catalysts to enhance reaction rates and control selectivity [6]. Unlike nucleophilic substitution approaches, catalytic chlorination can often be performed in a single step from the hydrocarbon precursor [7].

Free Radical Chlorination

Free radical chlorination is a prominent technique for synthesizing 1-chloro-3,4-dimethylhexane, particularly using sulfuryl chloride (SO2Cl2) as the chlorinating agent [6] [7]. This approach offers several advantages, including:

  • Direct chlorination of 3,4-dimethylhexane without requiring functional group interconversions
  • Relatively mild reaction conditions
  • High atom economy and efficiency [6]

The reaction typically proceeds through a radical chain mechanism initiated by heat or radical initiators such as azobisisobutyronitrile (AIBN) [6]. The mechanism involves:

  • Initiation: Generation of chlorine radicals from sulfuryl chloride
  • Propagation: Hydrogen abstraction from 3,4-dimethylhexane followed by chlorine addition
  • Termination: Radical recombination steps [6] [7]

The selectivity of chlorination can be controlled by reaction temperature, with lower temperatures (40-60°C) generally favoring chlorination at the primary position to yield 1-chloro-3,4-dimethylhexane [6] [7]. The reaction can be represented as:

CH3CH2CH(CH3)CH(CH3)CH2CH3 + SO2Cl2 → ClCH2CH2CH(CH3)CH(CH3)CH2CH3 + SO2 + HCl [6]

Metal-Catalyzed Chlorination

Metal-catalyzed chlorination offers another effective approach for synthesizing 1-chloro-3,4-dimethylhexane with enhanced selectivity [5] [8]. Various transition metal catalysts, including iron, copper, and palladium compounds, can facilitate the chlorination process [8]. These catalysts typically function by:

  • Activating the chlorinating agent (Cl2 or SO2Cl2)
  • Directing chlorination to specific positions in the hydrocarbon framework
  • Lowering the activation energy for the chlorination reaction [5] [8]

Recent advances in this field include the development of iron-barium binary oxide catalysts that can efficiently chlorinate hydrocarbons using hydrochloric acid as the chlorine source and hydrogen peroxide as the oxidant [8]. This environmentally friendly approach offers high selectivity for primary positions in alkanes, making it suitable for the synthesis of 1-chloro-3,4-dimethylhexane [8].

Table 2: Catalytic Systems for the Synthesis of 1-chloro-3,4-dimethylhexane

Catalyst SystemChlorinating AgentReaction ConditionsYield (%)Selectivity for 1-Position
AIBNSulfuryl chloride40-60°C, 2-4 hours65-75Moderate
FeCl3/AlCl3Chlorine gas25-40°C, dichloromethane, 1-3 hours70-80Good
Fe-Ba mixed oxidesHCl/H2O240-50°C, 1-2 hours75-85Very good
Pd/CChlorine gas30-50°C, acetic acid, 2-4 hours80-90Excellent

Photochemical chlorination represents another catalytic approach, where light energy (typically UV) initiates the chlorination process [9]. This method can be particularly selective for primary positions in branched alkanes like 3,4-dimethylhexane, making it suitable for the synthesis of 1-chloro-3,4-dimethylhexane [9] [7]. The reaction is typically conducted in the gas phase or in solution, with careful control of light intensity and reaction temperature to optimize selectivity [9].

Purification Strategies via Fractional Distillation

The purification of 1-chloro-3,4-dimethylhexane from reaction mixtures is a critical step in its synthesis, with fractional distillation serving as the primary method for obtaining high-purity product [10]. This technique exploits the differences in boiling points between the target compound and various byproducts or unreacted starting materials [11]. Effective purification is essential for analytical and synthetic applications requiring high-purity 1-chloro-3,4-dimethylhexane [10].

Principles of Fractional Distillation for Chloroalkanes

Fractional distillation operates on the principle of repeated vaporization-condensation cycles that occur within a fractionating column [10] [11]. For 1-chloro-3,4-dimethylhexane purification, this process involves:

  • Heating the crude reaction mixture to create vapor
  • Passage of the vapor through a fractionating column where components with different boiling points separate
  • Collection of purified 1-chloro-3,4-dimethylhexane at its characteristic boiling point range [10]

The efficiency of separation depends on several factors, including the design of the fractionating column, the temperature gradient maintained during distillation, and the physical properties of the components in the mixture [11]. For optimal separation of 1-chloro-3,4-dimethylhexane from its isomers and other byproducts, columns with high theoretical plate numbers are typically employed [10] [11].

Table 3: Fractional Distillation Parameters for 1-chloro-3,4-dimethylhexane Purification

ParameterOptimal RangeEffect on Purification
Column length30-50 cmIncreases theoretical plates for better separation
Column packingGlass beads or structured packingProvides surface area for vapor-liquid exchange
Reflux ratio5:1 to 10:1Higher ratios improve separation but increase distillation time
Pressure5-15 mmHg (vacuum distillation)Lowers boiling points, reducing thermal decomposition
Temperature control±1°C precisionCritical for separating close-boiling components

Specialized Techniques for Challenging Separations

When standard fractional distillation proves insufficient for separating 1-chloro-3,4-dimethylhexane from structurally similar compounds or azeotropes, specialized techniques may be employed [12] [13]:

  • Azeotropic distillation: Addition of a third component to break azeotropes that may form during the purification process
  • Extractive distillation: Use of a high-boiling solvent to alter the relative volatility of components
  • Vacuum distillation: Reduction of pressure to lower boiling points and minimize thermal decomposition [12] [13]

For particularly challenging separations involving 1-chloro-3,4-dimethylhexane and its isomers with similar boiling points (within 5-10°C), high-efficiency distillation columns with 20-30 theoretical plates may be required [12] [13]. In some cases, multiple distillation passes or combination with other purification techniques such as preparative gas chromatography may be necessary to achieve the desired purity [11].

The purity of the final 1-chloro-3,4-dimethylhexane product can be assessed using analytical techniques such as gas chromatography, which can detect impurities at concentrations as low as 0.1% [10]. Typical fractional distillation of 1-chloro-3,4-dimethylhexane can achieve purities of 95-99%, depending on the complexity of the starting mixture and the efficiency of the distillation setup [10] [11].

Byproduct Formation and Reaction Optimization

The synthesis of 1-chloro-3,4-dimethylhexane is often accompanied by the formation of various byproducts that can complicate purification and reduce overall yield [14]. Understanding the nature and formation mechanisms of these byproducts is crucial for developing optimized synthetic protocols with enhanced selectivity and efficiency [15]. This section examines common byproducts encountered during 1-chloro-3,4-dimethylhexane synthesis and strategies for reaction optimization [14] [15].

Common Byproducts in Chlorination Reactions

Several types of byproducts can form during the synthesis of 1-chloro-3,4-dimethylhexane, depending on the synthetic approach employed [14] [16]:

  • Positional isomers: Chlorination at positions other than C-1 (e.g., 2-chloro-3,4-dimethylhexane)
  • Multiple chlorination products: Compounds containing two or more chlorine atoms
  • Elimination products: Alkenes formed through HCl elimination
  • Rearrangement products: Structural isomers resulting from carbocation rearrangements [14] [15]

In free radical chlorination processes, the distribution of positional isomers is governed by the relative reactivity of different hydrogen atoms in the 3,4-dimethylhexane framework [14]. Primary hydrogens (as at C-1) are generally less reactive than secondary or tertiary hydrogens, which can lead to significant formation of undesired isomers [14] [15].

Table 4: Common Byproducts in 1-chloro-3,4-dimethylhexane Synthesis

Byproduct TypeExample CompoundsFormation MechanismRelative Abundance
Positional isomers2-chloro-3,4-dimethylhexaneChlorination at secondary positionsHigh
5-chloro-3,4-dimethylhexaneChlorination at primary positionsModerate
Multiple chlorination1,2-dichloro-3,4-dimethylhexaneSequential chlorinationLow to moderate
Elimination products3,4-dimethyl-1-hexeneHCl eliminationLow
Rearrangement productsChlorinated structural isomersCarbocation rearrangementVery low

Strategies for Reaction Optimization

Several strategies can be employed to optimize the synthesis of 1-chloro-3,4-dimethylhexane by minimizing byproduct formation and enhancing selectivity for the desired product [15] [17]:

  • Temperature control: Lower temperatures (0-25°C) generally favor SN2 reactions and reduce elimination, while specific temperature ranges (40-60°C) can optimize selectivity in radical chlorinations [15]
  • Solvent selection: Polar aprotic solvents enhance nucleophilic substitution reactions, while non-polar solvents may be preferred for radical chlorinations [15]
  • Catalyst optimization: Selection of appropriate catalysts can dramatically improve regioselectivity [17]
  • Reaction time management: Shorter reaction times can minimize multiple chlorination [15] [17]

For nucleophilic substitution approaches, the use of bulky leaving groups and careful control of reaction conditions can enhance selectivity for substitution at the primary position (C-1) [4] [2]. In catalytic chlorination processes, the choice of catalyst and careful control of chlorinating agent stoichiometry are critical factors for optimizing selectivity [17].

Recent research has demonstrated that selective chlorination can be achieved with conversion rates exceeding 90% and selectivity for primary positions above 85% under optimized conditions [18] [17]. These advances have been facilitated by detailed mechanistic studies and the development of novel catalytic systems specifically designed to favor chlorination at less reactive primary positions [18] [17].

XLogP3

3.8

Exact Mass

148.1018782 g/mol

Monoisotopic Mass

148.1018782 g/mol

Heavy Atom Count

9

General Manufacturing Information

Hexane, 1-chloro-3,4-dimethyl-: INACTIVE

Dates

Modify: 2024-08-10

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